Enhanced Hydrophilicity vs. Unsubstituted Tetrahydroquinoline and Aromatic 6-Aminoquinoline
5,6,7,8-Tetrahydroquinolin-6-amine hydrochloride exhibits a calculated LogP of 0.588, which is 0.69–1.81 units lower (more hydrophilic) than 6-aminoquinoline and 1.37–1.78 units lower than unsubstituted 5,6,7,8-tetrahydroquinoline [1][2]. This increased polarity, driven by the combination of the primary amine group and partial saturation, enhances aqueous solubility and may reduce passive membrane permeability, a critical consideration for CNS vs. peripheral targeting.
| Evidence Dimension | Lipophilicity (calculated LogP) |
|---|---|
| Target Compound Data | 0.588 (as hydrochloride salt) |
| Comparator Or Baseline | 6-Aminoquinoline: 1.28–2.40 [1]; 5,6,7,8-Tetrahydroquinoline: 1.96–2.37 [2] |
| Quantified Difference | ΔLogP = 0.69–1.81 vs. 6-aminoquinoline; ΔLogP = 1.37–1.78 vs. 5,6,7,8-tetrahydroquinoline |
| Conditions | Calculated LogP values from vendor datasheets |
Why This Matters
Differentiation in LogP informs selection of a scaffold with improved aqueous solubility or altered blood-brain barrier penetration profile.
- [1] BOC Sciences. 6-Aminoquinoline. Product Datasheet. View Source
- [2] SpringerMaterials. 5,6,7,8-Tetrahydroquinoline. Landolt-Börnstein Database. View Source
